

2-Methyl-3-phenylpropanoic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-3-phenylpropanoic acid**

Cat. No.: **B086812**

[Get Quote](#)

2-Methyl-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methyl-3-phenylpropanoic acid**, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly the interaction of its (S)-enantiomer with the metalloprotease thermolysin.

Core Properties and Identification

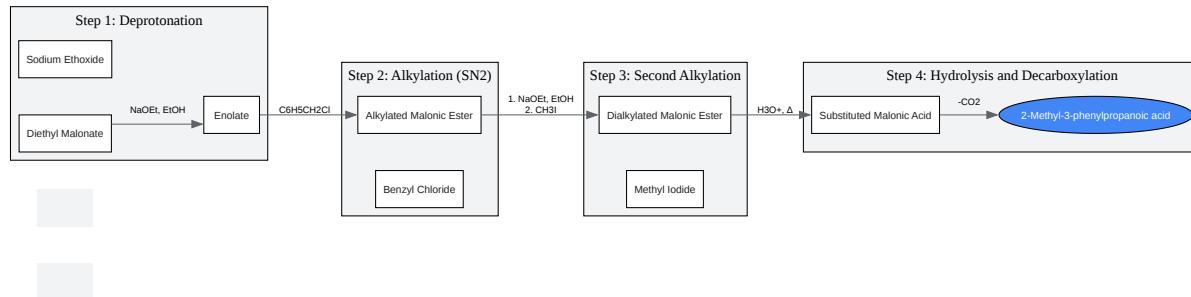

2-Methyl-3-phenylpropanoic acid, also known as α -methylhydrocinnamic acid, is a carboxylic acid featuring a phenyl group attached to the third carbon and a methyl group at the second carbon position. It exists as a racemic mixture and as individual enantiomers.

Table 1: Chemical and Physical Properties of **2-Methyl-3-phenylpropanoic Acid**

Property	Value	Source
CAS Number		
Racemic	1009-67-2	[1]
(S)-enantiomer	14367-54-5	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
IUPAC Name	2-Methyl-3-phenylpropanoic acid	
Synonyms	α-Methylhydrocinnamic acid, 2-Benzylpropionic acid	
Computed Properties		
XLogP3	2.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]
Exact Mass	164.083729621	[3]
Monoisotopic Mass	164.083729621	[3]
Topological Polar Surface Area	37.3 Å ²	[3]

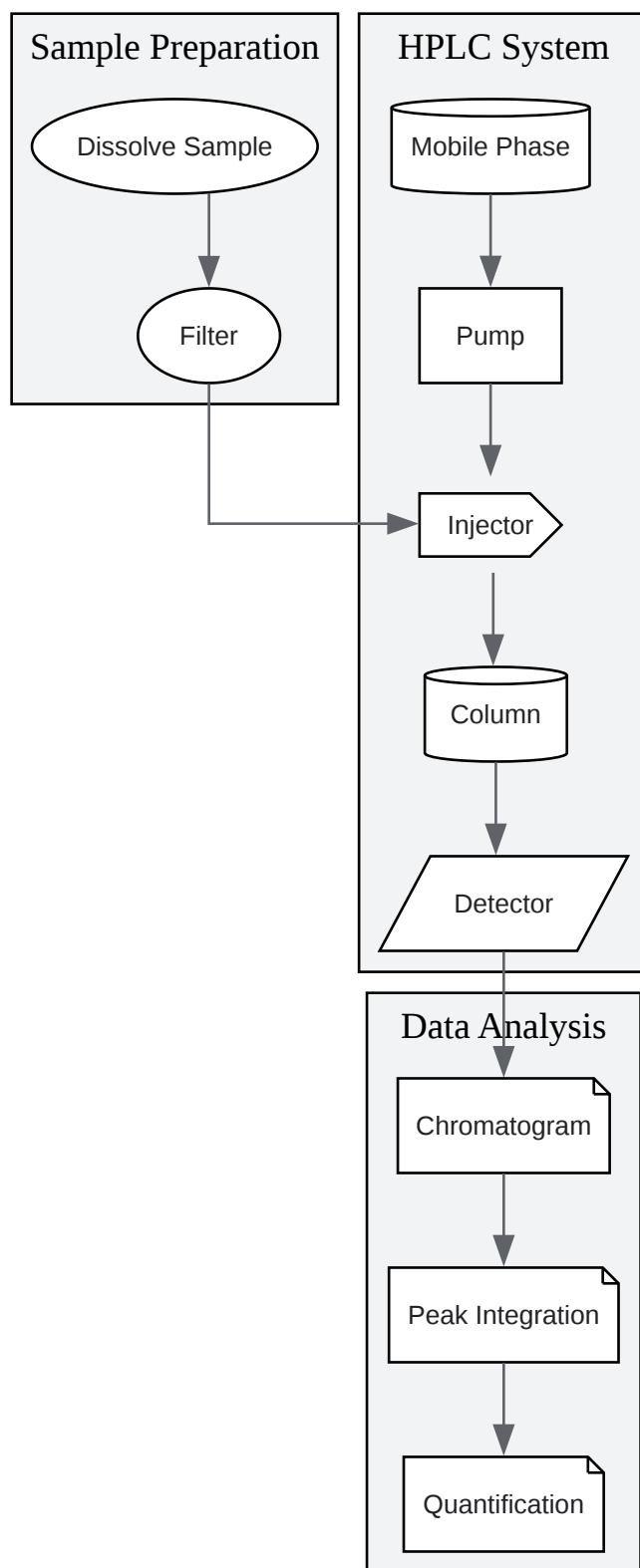
Synthesis Protocol: Malonic Ester Synthesis

A common and effective method for the synthesis of **2-Methyl-3-phenylpropanoic acid** is the malonic ester synthesis. This multi-step process allows for the controlled formation of the carbon skeleton.

[Click to download full resolution via product page](#)

Malonic Ester Synthesis of **2-Methyl-3-phenylpropanoic acid**.

Detailed Methodology:


- **Deprotonation:** Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate.
- **First Alkylation:** The enolate acts as a nucleophile and reacts with benzyl chloride in an SN₂ reaction to form diethyl 2-benzylmalonate.
- **Second Deprotonation and Alkylation:** The resulting alkylated malonic ester is treated again with sodium ethoxide to form another enolate, which is then reacted with methyl iodide to introduce the methyl group, yielding diethyl 2-benzyl-2-methylmalonate.
- **Hydrolysis and Decarboxylation:** The dialkylated malonic ester is hydrolyzed using an aqueous acid solution (e.g., H_3O^+) and heated. This process converts the ester groups into carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding the final product, **2-Methyl-3-phenylpropanoic acid**.

Analytical Protocols

Accurate analysis of **2-Methyl-3-phenylpropanoic acid** is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **2-Methyl-3-phenylpropanoic acid**. A general workflow for HPLC analysis is depicted below.

[Click to download full resolution via product page](#)

General Workflow for HPLC Analysis.

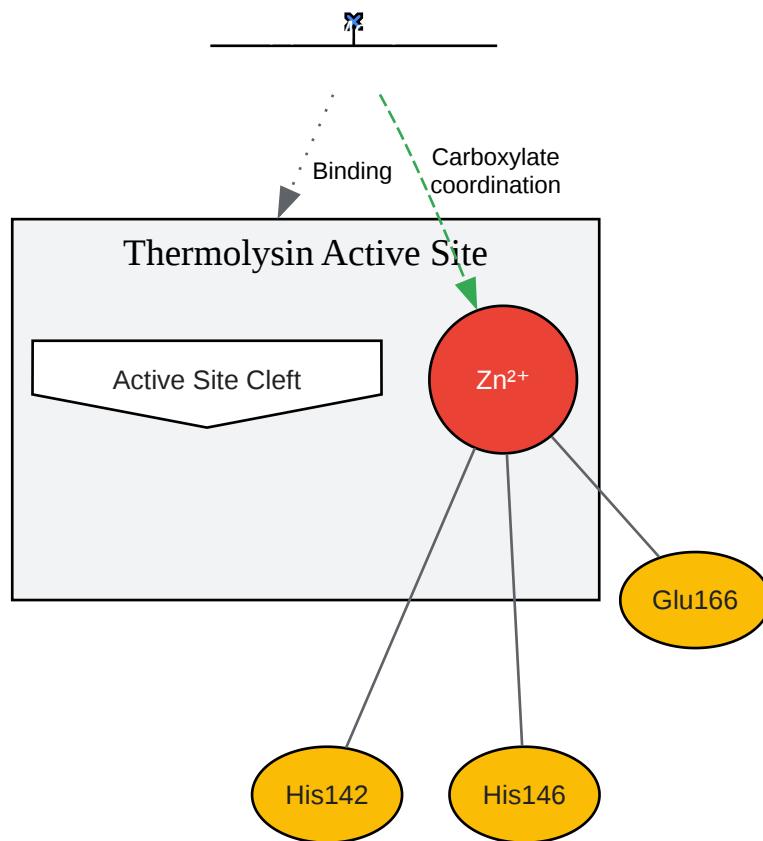
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 μm filter to remove any particulate matter.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is commonly employed. The exact ratio can be optimized to achieve the best separation.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210-220 nm).
- Data Analysis: The retention time of the peak corresponding to **2-Methyl-3-phenylpropanoic acid** is used for identification. The area under the peak is integrated and compared to a calibration curve generated from standards of known concentrations for quantification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methine proton, the methylene protons, and the methyl protons.
- ^{13}C NMR: Shows the different carbon environments within the molecule.

Infrared (IR) Spectroscopy:


- Characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around $2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch (a strong peak around 1700 cm^{-1}), and C-H stretches for the aromatic and aliphatic portions of the molecule will be observed.

Mass Spectrometry (MS):

- Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Biological Significance: Interaction with Thermolysin

The (S)-enantiomer of **2-Methyl-3-phenylpropanoic acid** has been identified as a ligand for thermolysin, a thermostable neutral metalloproteinase. This interaction is of interest to researchers in enzymology and protease research.

[Click to download full resolution via product page](#)

Interaction of (S)-**2-Methyl-3-phenylpropanoic acid** with Thermolysin.

The carboxylate group of (S)-**2-Methyl-3-phenylpropanoic acid** is believed to coordinate with the zinc ion (Zn^{2+}) in the active site of thermolysin. This zinc ion is essential for the catalytic

activity of the enzyme and is itself coordinated by three histidine residues (His142, His146) and a glutamate residue (Glu166). The phenyl and methyl groups of the ligand likely interact with hydrophobic pockets within the enzyme's active site cleft, contributing to the binding affinity. This inhibitory interaction serves as a model for the design of more potent and selective metalloprotease inhibitors.

Conclusion

2-Methyl-3-phenylpropanoic acid is a compound of significant interest due to its utility as a synthetic intermediate and the biological activity of its enantiomers. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this valuable molecule in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved 4. The infrared spectrum and structural formula of | Chegg.com [chegg.com]
- 4. To cite this document: BenchChem. [2-Methyl-3-phenylpropanoic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086812#2-methyl-3-phenylpropanoic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com